molecular formula C10H19N3O3S B13344546 (S)-1-(Methylsulfonyl)-4-prolylpiperazine

(S)-1-(Methylsulfonyl)-4-prolylpiperazine

Katalognummer: B13344546
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: CPWLBVUKJWAQRL-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Methylsulfonyl)-4-prolylpiperazine is a chiral compound with a piperazine ring substituted with a methylsulfonyl group and a prolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Methylsulfonyl)-4-prolylpiperazine typically involves the reaction of piperazine with methylsulfonyl chloride and a proline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Methylsulfonyl)-4-prolylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(S)-1-(Methylsulfonyl)-4-prolylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(Methylsulfonyl)-4-prolylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methylsulfonyl)phenylacetic acid: This compound has a similar methylsulfonyl group but differs in its overall structure and applications.

    Methanesulfonyl chloride: A related compound used in organic synthesis, particularly in sulfonylation reactions.

Uniqueness

(S)-1-(Methylsulfonyl)-4-prolylpiperazine is unique due to its chiral nature and the presence of both a piperazine ring and a prolyl group

Eigenschaften

Molekularformel

C10H19N3O3S

Molekulargewicht

261.34 g/mol

IUPAC-Name

(4-methylsulfonylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H19N3O3S/c1-17(15,16)13-7-5-12(6-8-13)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1

InChI-Schlüssel

CPWLBVUKJWAQRL-VIFPVBQESA-N

Isomerische SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)[C@@H]2CCCN2

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.